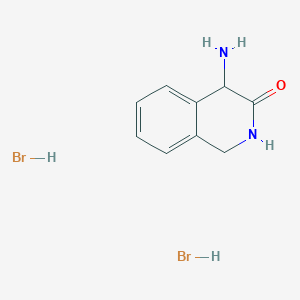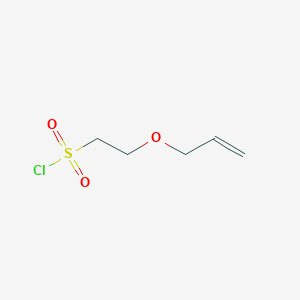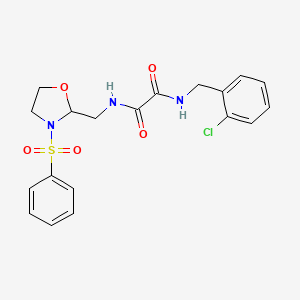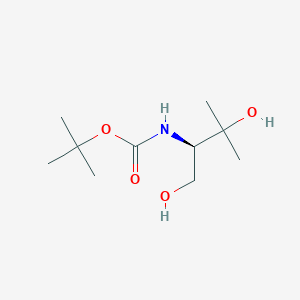
4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide, also known as A-85380, is a chemical compound that has been widely studied for its potential therapeutic effects. It belongs to the class of isoquinoline derivatives and has been shown to have high affinity for nicotinic acetylcholine receptors (nAChRs), which are important in the regulation of various physiological processes.
科学的研究の応用
Organic Synthesis and Medicinal Chemistry Applications
One of the primary applications of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide is in the field of organic synthesis, where it serves as a precursor or intermediate for the construction of complex organic molecules. This compound has been utilized in the synthesis of various pharmacologically active molecules, demonstrating its versatility in organic chemistry.
Synthesis of 3,4-Dihydroisoquinolines : A study by Chaumontet, Piccardi, and Baudoin (2009) described the synthesis of 3,4-dihydroisoquinolines (DHIQ) via a C(sp3)-H activation/electrocyclization strategy, highlighting the synthetic utility of DHIQ derivatives as precursors to both isoquinolines and tetrahydroisoquinolines. This method offers an alternative to classical syntheses and contributes to broader structural diversity in medicinal chemistry applications (Chaumontet, Piccardi, & Baudoin, 2009).
Assembly of 4-Aminoquinolines : Margolis et al. (2007) explored the use of palladium catalysis as a mild and convenient alternative to classical SNAr methodology for the synthesis of 4-aminoquinolines. This approach provides an efficient method for forming the C-N bond in 4-aminoquinolines, crucial scaffolds in medicinal chemistry (Margolis et al., 2007).
Anticancer and Antimicrobial Activities : Sener et al. (2018) synthesized a series of 2,4-dihydroxyquinoline derived disazo dyes and evaluated them for DNA protection, antimicrobial, and anticancer activities. This research underscores the potential of 4-amino-1,2-dihydroisoquinolin-3(4H)-one derivatives in developing novel therapeutic agents (Sener et al., 2018).
特性
IUPAC Name |
4-amino-2,4-dihydro-1H-isoquinolin-3-one;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;;/h1-4,8H,5,10H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHJGMQVUPWVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)
![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)


![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)